molecular formula C5H8BrF3 B3232959 (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane CAS No. 1349699-64-4

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane

Cat. No. B3232959
CAS RN: 1349699-64-4
M. Wt: 205.02
InChI Key: ZOPGBRVDWFPISZ-BYPYZUCNSA-N
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Description

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is a chemical compound that belongs to the family of halogenated hydrocarbons. It is a colorless liquid that is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This property makes it useful in organic synthesis, where it can be used to modify the structure of a molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane. However, it is believed to be relatively non-toxic and has low environmental impact.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is its versatility in organic synthesis. It can be used to modify the structure of a molecule in a variety of ways, making it a valuable tool in scientific research. However, it can also be challenging to handle due to its reactivity and toxicity. Proper safety measures should be taken when working with this compound.

Future Directions

There are several potential future directions for (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane. One area of interest is its potential use in the synthesis of new pharmaceuticals and materials. It may also be used in the development of new analytical methods for the detection and quantification of various compounds. Additionally, further research is needed to better understand its mechanism of action and potential applications in other fields.
Conclusion:
(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is a valuable compound in scientific research due to its versatility in organic synthesis. While its mechanism of action is not well understood, it is widely used as a reagent in the synthesis of various compounds. Its potential applications in the development of new pharmaceuticals, materials, and analytical methods make it an area of interest for future research. However, proper safety measures should be taken when working with this compound due to its reactivity and toxicity.

Scientific Research Applications

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reference standard in analytical chemistry.

properties

IUPAC Name

(2S)-2-bromo-1,1,1-trifluoro-3-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPGBRVDWFPISZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717823
Record name (2S)-2-Bromo-1,1,1-trifluoro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1349699-64-4
Record name (2S)-2-Bromo-1,1,1-trifluoro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane
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(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane
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Reactant of Route 6
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